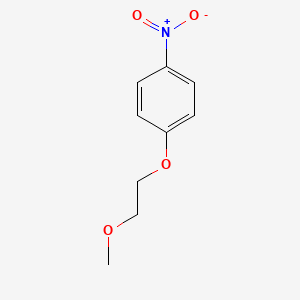

1-(2-Methoxyethoxy)-4-nitrobenzene

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(2-methoxyethoxy)-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO4/c1-13-6-7-14-9-4-2-8(3-5-9)10(11)12/h2-5H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMSIAIRQIAPAPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60338235 | |

| Record name | 1-(2-Methoxyethoxy)-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60338235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22483-40-5 | |

| Record name | 1-(2-Methoxyethoxy)-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60338235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies

Etherification Strategies in the Synthesis of 1-(2-Methoxyethoxy)-4-nitrobenzene

The formation of the ether bond is a critical step in the synthesis of this compound. The most prevalent method is a variation of the Williamson ether synthesis, which involves a nucleophilic substitution reaction. wikipedia.org Two primary pathways are considered:

Nucleophilic Aromatic Substitution (SNAr): This is a well-documented method where an activated aryl halide, such as 1-chloro-4-nitrobenzene (B41953) or 1-fluoro-4-nitrobenzene, reacts with the alkoxide of 2-methoxyethanol (B45455). nih.gov The strong electron-withdrawing nature of the para-nitro group activates the benzene (B151609) ring towards nucleophilic attack, facilitating the displacement of the halide. A common procedure involves reacting 1-chloro-4-nitrobenzene with 2-methoxyethanol in the presence of a base like potassium hydroxide (B78521) (KOH) in a polar aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO). nih.gov This method has been reported to produce the target compound in high yield (90%). nih.gov

Williamson Ether Synthesis: The classical Williamson synthesis involves the reaction of sodium 4-nitrophenoxide with a 2-methoxyethyl halide (e.g., 2-methoxyethyl bromide). wikipedia.orgjk-sci.com The 4-nitrophenoxide is readily prepared by treating 4-nitrophenol (B140041) with a base like sodium hydroxide or potassium carbonate. This SN2 reaction requires a good leaving group on the alkyl chain and is effective for primary halides. masterorganicchemistry.com

Phase-transfer catalysts (PTC), such as tetrabutylammonium (B224687) bromide (TBAB), can be employed in these reactions to facilitate the transfer of the alkoxide or phenoxide from an aqueous or solid phase to the organic phase where the reaction occurs, often leading to milder reaction conditions and improved yields. utahtech.edu

Table 1: Comparison of Etherification Strategies

| Strategy | Reactants | Typical Conditions | Advantages |

|---|---|---|---|

| SNAr | 1-Chloro-4-nitrobenzene, 2-Methoxyethanol, Base (e.g., KOH) | Polar aprotic solvent (e.g., DMSO), 333 K | High yield, readily available starting materials. nih.gov |

| Williamson (SN2) | 4-Nitrophenol, Base (e.g., K2CO3), 1,2-dibromoethane (B42909) (precursor to 2-bromoethoxy) | Solvent (e.g., DMF), 80°C | Classical, versatile method. jk-sci.comchemicalbook.com |

Nitration Reaction Optimization for Para-Substitution

An alternative synthetic route involves the nitration of the precursor ether, (2-methoxyethoxy)benzene. nist.gov The (2-methoxyethoxy) group is an ortho, para-directing activator for electrophilic aromatic substitution. stackexchange.com The primary challenge is to maximize the yield of the desired para-isomer over the ortho-isomer.

The ortho/para ratio in the nitration of activated benzene derivatives is influenced by several factors:

Steric Hindrance: The bulkiness of the (2-methoxyethoxy) group can sterically hinder the approach of the electrophile (NO2+) to the ortho positions, thereby favoring substitution at the less hindered para position. quora.com

Nitrating Agent: The choice of nitrating agent significantly affects selectivity. While a standard mixed acid (concentrated nitric acid and sulfuric acid) is common, other reagents can offer better control. nih.gov Using bulkier nitrating species or specific catalytic systems can enhance para-selectivity. For instance, nitration using dinitrogen pentoxide (N2O5) in the presence of a zeolite catalyst with small pores has been shown to yield a very high proportion of the para-isomer for similar substrates. stackexchange.com

Reaction Conditions: Temperature and solvent can also be tuned. Lower temperatures often increase selectivity. The solvent can influence the reactivity and effective size of the nitrating species. stackexchange.com For anisole (B1667542), a related compound, the ortho/para ratio can be shifted dramatically by changing the nitrating system from mixed acid to reagents like acetyl nitrate. quora.comstackexchange.com

Table 2: Factors Influencing Para-Selectivity in Nitration

| Factor | Effect on Para-Substitution | Rationale |

|---|---|---|

| Bulky Nitrating Agent | Increased | Steric hindrance at the ortho positions is more pronounced. stackexchange.com |

| Zeolite Catalysts | Increased | Shape-selectivity of catalyst pores favors the formation of the slimmer para isomer. stackexchange.com |

| Low Temperature | Generally Increased | Reduces the kinetic energy of reactants, allowing subtle steric and electronic effects to have a greater influence. |

| Solvent Choice | Variable | Can alter the nature and solvation shell of the nitrating electrophile. stackexchange.com |

Multi-step Convergent Synthesis Approaches

Fragment 1: The aromatic core, 1-chloro-4-nitrobenzene. This fragment is commercially available and contains the nitro group and a leaving group in the correct positions.

Fragment 2: The ether side-chain, 2-methoxyethanol. This is also a readily available reagent.

The key coupling reaction joins these two fragments. nih.gov This approach is highly efficient as the complexity is built into the starting materials, and the final step is a reliable, high-yielding bond formation. This contrasts with a linear approach that might start with benzene, requiring sequential installation of the ether and nitro groups, which involves managing regioselectivity at each step. libretexts.orgyoutube.com

Investigation of Reaction Mechanisms and Kinetics in Synthetic Routes

Understanding the reaction mechanisms is fundamental to optimizing the synthesis.

SNAr Mechanism: The reaction of 1-chloro-4-nitrobenzene with methoxyethoxide proceeds via a two-step addition-elimination mechanism.

Addition: The nucleophile (methoxyethoxide) attacks the carbon atom bearing the chlorine, breaking the aromaticity of the ring and forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The negative charge is delocalized across the ring and, crucially, onto the oxygen atoms of the nitro group, which strongly stabilizes the intermediate.

Elimination: The leaving group (chloride ion) is expelled, and the aromaticity of the ring is restored. The first step, the formation of the Meisenheimer complex, is typically the rate-determining step. The reaction kinetics are second-order, depending on the concentrations of both the aryl halide and the alkoxide.

Electrophilic Aromatic Substitution (EAS) Mechanism: The nitration of (2-methoxyethoxy)benzene follows the general mechanism for EAS.

Formation of Electrophile: The nitronium ion (NO2+) is generated from the nitrating agent (e.g., HNO3 + H2SO4).

Nucleophilic Attack: The π-electron system of the activated benzene ring attacks the nitronium ion, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. The positive charge is delocalized over the ring, with resonance structures placing it ortho and para to the activating ether group.

Deprotonation: A weak base (like H2O or HSO4-) removes a proton from the carbon atom where the nitro group has attached, restoring the aromaticity of the ring. The kinetics of this reaction are influenced by the rate of formation of the nitronium ion and the rate of attack by the aromatic ring, which is enhanced by the electron-donating ether group. chegg.com

Exploration of Sustainable Synthetic Routes and Green Chemistry Principles

Applying green chemistry principles to the synthesis of this compound aims to reduce its environmental impact. rsc.org

Alternative Solvents: The use of DMSO and DMF in etherification reactions is effective but poses environmental and health concerns. Research is ongoing into replacing them with greener alternatives like ionic liquids, supercritical CO2, or even water (often with a phase-transfer catalyst). rsc.org

Catalysis: Instead of stoichiometric bases like KOH, catalytic amounts of base combined with techniques to remove byproducts could improve atom economy. For nitration, replacing the corrosive and waste-generating mixed acid system is a major goal. Solid acid catalysts, such as supported tungstated or molybdate (B1676688) oxides, can facilitate gas-phase nitration with NO2, offering a potentially cleaner, reusable alternative. googleapis.com

Alternative Reagents: Using reagents like tert-butyl nitrite (B80452) (TBN) under solvent-free conditions has been shown to be an efficient method for other related syntheses, minimizing waste. rsc.org Photochemical reactions, which use light to drive the synthesis, represent another avenue for greener chemistry. researchgate.net

The development of these greener routes is crucial for the sustainable industrial production of nitroaromatic compounds, which are important chemical intermediates but are also recognized as environmental pollutants. nih.gov

Chemical Reactivity and Mechanistic Investigations

Transformation Pathways of the Nitro Moiety

The nitro group is a key site of reactivity, readily undergoing reduction to form various nitrogen-containing functionalities, most notably the corresponding aniline (B41778).

The conversion of the nitro group in aromatic compounds to an amino group is a fundamental transformation in organic chemistry, providing access to anilines which are crucial precursors for dyes, pharmaceuticals, and other fine chemicals. nih.gov The catalytic hydrogenation of 1-(2-Methoxyethoxy)-4-nitrobenzene to 4-(2-methoxyethoxy)aniline (B1350914) is a primary pathway for its transformation. This reaction typically involves the use of transition metal catalysts.

A variety of catalysts are effective for this reduction, with platinum (Pt) and palladium (Pd) based systems being highly efficient under relatively mild conditions. lboro.ac.uk The process involves the transfer of hydrogen atoms to the nitro group, leading to its stepwise reduction through intermediates like nitrosobenzene (B162901) and N-phenylhydroxylamine, ultimately yielding the thermodynamically stable aniline derivative. lboro.ac.ukmdpi.com The hydrogen source can be hydrogen gas (H₂) or a hydrogen donor like hydrazine (B178648) (N₂H₄·H₂O). mdpi.com Photocatalytic methods using materials like TiO₂ or CuFeS₂ have also emerged as sustainable alternatives, achieving high conversion and selectivity at room temperature. nih.gov

Table 1: Catalytic Systems for Nitro Group Reduction This table is interactive. You can sort and filter the data.

| Catalyst System | Hydrogen Source | Typical Conditions | Product | Reference |

|---|---|---|---|---|

| Palladium on Carbon (Pd/C) | Hydrogen Gas (H₂) | Room temperature, atmospheric pressure | 4-(2-methoxyethoxy)aniline | |

| Platinum(IV) oxide (PtO₂) | Hydrogen Gas (H₂) | Mild temperature and pressure | 4-(2-methoxyethoxy)aniline | lboro.ac.uk |

| Iron (Fe) in Acid | Hydrochloric Acid (HCl) | Reflux | 4-(2-methoxyethoxy)aniline | |

| Hydrazine Hydrate (N₂H₄·H₂O) | Self (Hydrogen Carrier) | With catalyst (e.g., Raney Ni) | 4-(2-methoxyethoxy)aniline | mdpi.com |

| Titanium Dioxide (TiO₂) | Hydrazine Hydrate | Visible light irradiation | 4-(2-methoxyethoxy)aniline | nih.gov |

| Copper Iron Sulfide (CuFeS₂) | Hydrazine/Ethanol | Sunlight, room temperature | 4-(2-methoxyethoxy)aniline | nih.gov |

Electrochemical methods offer a sustainable and highly selective alternative for the reduction of nitroaromatics. nih.gov In the electrochemical reduction of this compound, the reaction can be precisely controlled under mild conditions. This process uses water as the ultimate source of the necessary protons and electrons, avoiding the need for high-pressure hydrogen gas or chemical reducing agents. nih.gov The reaction proceeds at the cathode of an electrochemical cell, where the nitrobenzene (B124822) derivative is reduced to the corresponding aniline. The selectivity of this process is often high, minimizing the formation of byproducts that can occur in conventional chemical reductions. nih.gov

Reactions Involving the Methoxyethoxy Substituent

The ether linkage in the methoxyethoxy side chain presents another site for chemical modification, primarily through cleavage reactions.

The ether bonds within the 1-(2-methoxyethoxy) substituent are generally stable but can be cleaved under forcing conditions, typically involving strong acids. masterorganicchemistry.commasterorganicchemistry.com Treatment with strong hydrohalic acids like hydrogen iodide (HI) or hydrogen bromide (HBr) can break the C-O bonds. masterorganicchemistry.com

The mechanism of cleavage depends on the structure of the ether. For the aryl-oxygen bond (Ar-O), cleavage is difficult due to the high strength of the sp² carbon-oxygen bond. However, the alkyl C-O bonds in the methoxyethoxy chain are susceptible to nucleophilic attack. The reaction is initiated by the protonation of the ether oxygen by the strong acid, converting the alkoxy group into a good leaving group (an alcohol). masterorganicchemistry.com A nucleophile, such as the iodide or bromide ion, then attacks the adjacent carbon atom. For the primary carbons in the methoxyethoxy chain, this typically proceeds via an Sₙ2 mechanism. masterorganicchemistry.commasterorganicchemistry.com Cleavage of the terminal methyl ether would yield 2-(4-nitrophenoxy)ethanol, while cleavage of the ether linkage closer to the ring would result in 4-nitrophenol (B140041) and 2-methoxyethanol (B45455).

Aromatic Substitution Reactions

The benzene (B151609) ring of this compound can undergo further substitution, with the regiochemical outcome dictated by the electronic effects of the two existing substituents.

In electrophilic aromatic substitution (SₑAr) reactions, an incoming electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.org The rate and position of this substitution are controlled by the substituents already present. libretexts.org The this compound molecule contains both an activating and a deactivating group.

The Methoxyethoxy Group (-OCH₂CH₂OCH₃): As an alkoxy group (-OR), it is a strong activating group and an ortho, para-director. Its oxygen atom can donate electron density to the ring via resonance, stabilizing the positively charged intermediate (arenium ion) formed during the attack at the ortho and para positions. libretexts.org

The Nitro Group (-NO₂): This is a powerful deactivating group and a meta-director. It strongly withdraws electron density from the ring through both inductive and resonance effects, destabilizing the arenium ion, particularly when the attack is at the ortho or para positions. libretexts.org

In this compound, the para position is already occupied. The two substituents are in a para relationship, meaning their directing effects are in conflict. The powerful activating effect of the methoxyethoxy group directs incoming electrophiles to the positions ortho to it (C2 and C6). The strong deactivating effect of the nitro group directs to the positions meta to it (also C2 and C6). In this case, both groups direct the incoming electrophile to the same positions. Therefore, electrophilic substitution will occur at the positions ortho to the methoxyethoxy group and meta to the nitro group. The methoxyethoxy group activates these positions, making the reaction faster than it would be on nitrobenzene alone, but slower than on anisole (B1667542) (methoxybenzene). libretexts.org

Table 2: Directing Effects of Substituents on Electrophilic Aromatic Substitution This table is interactive. You can sort and filter the data.

| Substituent Group | Type | Ring Effect | Directing Influence | Position on Ring |

|---|---|---|---|---|

| -O-CH₂CH₂OCH₃ (Alkoxy) | Activating | Electron Donating (Resonance) | ortho, para | C1 |

| -NO₂ (Nitro) | Deactivating | Electron Withdrawing (Resonance/Inductive) | meta | C4 |

Nucleophilic Aromatic Substitution Studies

The primary involvement of this compound in nucleophilic aromatic substitution (SNAr) studies is often as the product of such a reaction. The synthesis of this compound provides a classic example of the SNAr mechanism, where an activated aromatic ring is attacked by a nucleophile.

One documented synthesis involves the reaction of 1-chloro-4-nitrobenzene (B41953) with 2-methoxyethanol. nih.gov In this process, the chlorine atom on the benzene ring is substituted by the 2-methoxyethoxy group. The reaction is typically facilitated by a base, such as potassium hydroxide (B78521), in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO). nih.gov

The mechanism for this substitution proceeds via a two-step addition-elimination pathway. openstax.orglibretexts.org

Nucleophilic Attack: The nucleophile, in this case, the 2-methoxyethoxide anion generated from 2-methoxyethanol and potassium hydroxide, attacks the carbon atom bonded to the chlorine. This attack is directed to the position para to the strongly electron-withdrawing nitro group. The attack forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. openstax.org

Leaving Group Elimination: The aromaticity of the ring is restored by the elimination of the chloride ion (the leaving group), yielding the final product, this compound. openstax.org

The reaction is successful because the presence of the nitro group para to the leaving group (chlorine) is crucial for activating the aromatic ring towards nucleophilic attack. openstax.orglibretexts.org It stabilizes the negatively charged Meisenheimer intermediate through resonance, delocalizing the negative charge onto the oxygen atoms of the nitro group. libretexts.orgstackexchange.com This stabilization significantly lowers the activation energy for the reaction. Without such an electron-withdrawing group, nucleophilic aromatic substitution on an aryl halide is generally not feasible under these conditions. openstax.org

A typical experimental procedure involves stirring a mixture of 2-methoxyethanol and potassium hydroxide in DMSO, followed by the addition of a solution of 1-chloro-4-nitrobenzene. The reaction proceeds at an elevated temperature (e.g., 333 K) for several hours to achieve a high yield of the desired product. nih.gov

Influence of Molecular Structure and Substituent Effects on Reactivity

The chemical reactivity of this compound is fundamentally governed by the electronic properties of its two key substituents: the nitro group (NO₂) and the 2-methoxyethoxy group (–OCH₂CH₂OCH₃), and their position relative to each other on the benzene ring.

Nitro Group (–NO₂): The nitro group is a powerful deactivating group and a meta-director in electrophilic aromatic substitution (EAS). researchgate.net Its strong electron-withdrawing nature, which arises from both a strong negative inductive effect (-I) and a strong negative mesomeric or resonance effect (-M), reduces the electron density of the aromatic ring. However, these same properties make it a potent activating group for nucleophilic aromatic substitution (SNAr). openstax.orgresearchgate.net By withdrawing electron density, it makes the ring electron-deficient and thus more susceptible to attack by nucleophiles. The stabilization of the negative charge in the Meisenheimer intermediate is most effective when the nitro group is positioned ortho or para to the site of nucleophilic attack. libretexts.orgstackexchange.com

2-Methoxyethoxy Group (–OCH₂CH₂OCH₃): The ether linkage attached to the benzene ring behaves as an activating group and an ortho, para-director in electrophilic aromatic substitution. The oxygen atom directly attached to the ring has a lone pair of electrons that it can donate to the aromatic system through a positive mesomeric effect (+M). This effect increases the electron density of the ring, particularly at the ortho and para positions, making it more reactive towards electrophiles. This resonance effect outweighs its weaker negative inductive effect (-I). Conversely, this electron-donating character deactivates the ring for nucleophilic aromatic substitution.

Combined Influence: In this compound, the two groups are positioned para to each other, leading to a significant push-pull electronic effect.

The powerful electron-withdrawing nitro group strongly activates the carbon atom at the C4 position (and the C2/C6 positions) for nucleophilic attack.

The electron-donating 2-methoxyethoxy group at the C1 position would itself be a potential leaving group in a hypothetical SNAr reaction, as its position is activated by the para-nitro group.

The table below summarizes the effects of these substituents on the reactivity of the benzene ring.

| Substituent | Type | Effect on Electrophilic Substitution | Effect on Nucleophilic Substitution | Directing Influence (for EAS) |

| -NO₂ | Electron-Withdrawing | Deactivating | Activating | meta |

| -OCH₂CH₂OCH₃ | Electron-Donating | Activating | Deactivating | ortho, para |

This interplay of substituent effects makes the molecule an interesting substrate for studying aromatic reactivity, where the inherent properties of each group are modulated by the presence of the other.

Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a powerful tool for probing the chemical environment of individual atoms within a molecule. Through the analysis of chemical shifts, coupling constants, and correlation signals, a detailed portrait of the molecular connectivity can be assembled.

The ¹H NMR spectrum of 1-(2-Methoxyethoxy)-4-nitrobenzene provides crucial information about the disposition of hydrogen atoms. The aromatic protons on the nitro-substituted benzene (B151609) ring typically appear as two distinct sets of doublets due to the influence of the electron-withdrawing nitro group and the electron-donating methoxyethoxy group. The protons closer to the nitro group are deshielded and resonate at a lower field (higher ppm), while those adjacent to the ether linkage are more shielded and appear at a higher field (lower ppm).

The protons of the ethoxy moiety exhibit characteristic signals. The methylene (B1212753) protons adjacent to the aromatic ring (O-CH₂) and those adjacent to the methoxy (B1213986) group (O-CH₂) are chemically non-equivalent and thus display distinct signals, typically as triplets. The methyl protons of the methoxy group (CH₃) appear as a sharp singlet at a higher field.

Typical coupling constants for ortho-coupled protons on a benzene ring are in the range of 7-9 Hz, while meta coupling is smaller, around 2-3 Hz. organicchemistrydata.org The vicinal coupling between the protons of the adjacent methylene groups in the ethoxy chain would be expected to be in the range of 6-8 Hz. iastate.edu

Table 1: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.20 | Doublet | 2H | Aromatic Protons (ortho to NO₂) |

| ~7.00 | Doublet | 2H | Aromatic Protons (ortho to OCH₂CH₂OCH₃) |

| ~4.25 | Triplet | 2H | Ar-O-CH ₂- |

| ~3.80 | Triplet | 2H | -CH ₂-O-CH₃ |

| ~3.45 | Singlet | 3H | -O-CH ₃ |

Note: The exact chemical shifts can vary depending on the solvent and the concentration.

The ¹³C NMR spectrum complements the ¹H NMR data by providing insights into the carbon skeleton of the molecule. The carbon atoms in the aromatic ring show distinct resonances. The carbon atom bearing the nitro group is significantly deshielded, as is the carbon attached to the ether oxygen. The remaining aromatic carbons appear at intermediate chemical shifts. The aliphatic carbons of the methoxyethoxy group are found in the more shielded region of the spectrum.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~164.0 | C-O (aromatic) |

| ~141.0 | C-NO₂ (aromatic) |

| ~126.0 | CH (aromatic, ortho to NO₂) |

| ~115.0 | CH (aromatic, ortho to OCH₂CH₂OCH₃) |

| ~71.0 | -O-C H₂- |

| ~69.0 | Ar-O-C H₂- |

| ~59.0 | -O-C H₃ |

Note: These are predicted chemical shifts and can vary in experimental conditions.

While one-dimensional NMR provides fundamental structural information, two-dimensional (2D) NMR techniques offer a more comprehensive understanding of molecular connectivity.

COSY (Correlation Spectroscopy): A homonuclear COSY experiment would reveal the coupling relationships between protons. youtube.com For this compound, cross-peaks would be observed between the coupled aromatic protons and between the vicinally coupled methylene protons of the ethoxy chain, confirming their connectivity. mnstate.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton and carbon signals that are directly bonded (one bond away). youtube.com An HSQC spectrum would definitively assign each proton signal to its corresponding carbon atom, for instance, linking the proton signal at ~3.45 ppm to the methyl carbon at ~59.0 ppm. nih.govrsc.org

Mass Spectrometry (MS) for Molecular Characterization

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio of a molecule and its fragments, thereby aiding in the determination of its molecular weight and structural features.

In electron ionization mass spectrometry (EI-MS), this compound would undergo fragmentation to produce a series of characteristic ions. The molecular ion peak ([M]⁺) would be observed at m/z 197. Common fragmentation pathways for nitroaromatic compounds include the loss of NO₂ (46 Da) and NO (30 Da). youtube.com The ether linkage is also susceptible to cleavage.

A plausible fragmentation pattern would involve:

Loss of the nitro group ([M-NO₂]⁺) to give a fragment at m/z 151.

Loss of the methoxyethyl group ([M-C₃H₇O]⁺) to give the 4-nitrophenoxy radical cation at m/z 139.

Cleavage of the ether bond to generate the methoxyethoxide radical at m/z 75 and the 4-nitrophenyl cation at m/z 123.

Further fragmentation of the side chain can also occur.

Table 3: Proposed Mass Spectrometry Fragmentation for this compound

| m/z | Proposed Fragment |

| 197 | [C₉H₁₁NO₄]⁺ (Molecular Ion) |

| 151 | [C₉H₁₁O₂]⁺ |

| 139 | [C₆H₄NO₃]⁺ |

| 123 | [C₆H₄NO₂]⁺ |

| 75 | [C₃H₇O₂]⁺ |

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, allowing for the unambiguous determination of its elemental formula. youtube.comlibretexts.org The calculated exact mass for this compound (C₉H₁₁NO₄) is 197.06880783 Da. nih.gov An experimental HRMS measurement yielding a mass very close to this value would definitively confirm the molecular formula of the compound. msu.edu

Vibrational Spectroscopy: Infrared (IR) Analysis for Functional Group Identification

A detailed experimental Infrared (IR) spectrum for this compound is not available in the surveyed scientific literature. A theoretical analysis would predict characteristic absorption bands corresponding to its constituent functional groups:

Nitro Group (NO₂): Strong asymmetric and symmetric stretching vibrations would be expected, typically in the ranges of 1560-1500 cm⁻¹ and 1360-1300 cm⁻¹, respectively.

Aromatic Ring (C=C): Multiple bands corresponding to C=C stretching vibrations within the benzene ring would likely appear in the 1600-1450 cm⁻¹ region.

Ether Linkage (C-O-C): Asymmetric and symmetric stretching vibrations for the aryl-alkyl ether and the alkyl ether would be anticipated, generally falling within the 1275-1200 cm⁻¹ and 1150-1085 cm⁻¹ ranges.

Aromatic C-H: Stretching vibrations would be expected above 3000 cm⁻¹, while out-of-plane bending vibrations would provide information about the substitution pattern on the benzene ring.

Without published experimental data, it is not possible to provide a definitive table of observed frequencies or to confirm the precise vibrational modes for the molecule.

X-ray Crystallography for Solid-State Structure Determination

No publicly accessible single-crystal X-ray diffraction data exists for this compound. Consequently, a definitive analysis of its solid-state structure, molecular conformation, and crystal packing is not possible. The following subsections outline the type of information that would be derived from such a study, were the data available.

An X-ray crystallography study would reveal the precise three-dimensional arrangement of atoms in the molecule when it is in a crystalline state. This includes bond lengths, bond angles, and torsion angles, which would define the conformation of the flexible methoxyethoxy side chain relative to the planar nitrobenzene (B124822) ring.

While the molecule does not possess classical hydrogen bond donors (like O-H or N-H), it does contain several hydrogen bond acceptors (the oxygen atoms of the ether and nitro groups). An X-ray diffraction study would allow for the identification of weak C-H···O hydrogen bonds involving the aromatic and aliphatic C-H groups. The characterization of these weak interactions is crucial for a complete understanding of the crystal's supramolecular architecture.

Computational Chemistry and Theoretical Modeling

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic nature of 1-(2-Methoxyethoxy)-4-nitrobenzene. wikipedia.org These calculations, often employing methods like Density Functional Theory (DFT) and Hartree-Fock (HF), allow for the determination of the molecule's electronic structure, which governs its chemical behavior. wikipedia.orgunl.edu

Molecular Orbital Analysis and Frontier Orbitals for Reactivity Prediction

Molecular orbital (MO) theory provides a framework for understanding the electronic distribution and energy levels within a molecule. wikipedia.org Key to this analysis are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical parameter for predicting a molecule's reactivity and kinetic stability. unl.eduresearchgate.net

For nitroaromatic compounds like this compound, the interaction between the nitro group and the benzene (B151609) ring significantly influences the frontier orbitals. researchgate.net The HOMO and LUMO of benzene, which are typically degenerate, interact with the π* antibonding orbital of the nitro group and the lone pair orbitals of the ether oxygen. researchgate.net This interaction leads to a unique electronic configuration that dictates the molecule's reactivity. For instance, a smaller HOMO-LUMO gap generally suggests higher reactivity. researchgate.net Theoretical calculations for similar nitrobenzene (B124822) derivatives have shown that the HOMO-LUMO energy gap can be around 4.24 eV. researchgate.net

The distribution of electron density in the HOMO and LUMO also provides clues about potential sites for electrophilic and nucleophilic attack. The red and green regions in a visual representation of these orbitals indicate the positive and negative values of the wave function, highlighting areas of charge exchange within the molecule. researchgate.net

Prediction of Spectroscopic Parameters

Quantum chemical calculations are instrumental in predicting various spectroscopic parameters, which can then be compared with experimental data for validation. wikipedia.org For instance, methods like time-dependent DFT (TD-DFT) can be used to predict the absorption spectra of molecules. researchgate.net

For nitrobenzene and its derivatives, computational studies have successfully predicted vibrational frequencies (FT-IR and FT-Raman) and NMR chemical shifts. researchgate.net These calculations often show good agreement with experimental values, confirming the accuracy of the computational models. The study of related nitrobenzene compounds has demonstrated that DFT methods, such as B3LYP with a 6-31G basis set, can provide reliable predictions of spectroscopic properties. smf.mx

Molecular Dynamics Simulations for Conformational Analysis and Flexibility Studies

Molecular dynamics (MD) simulations offer a powerful tool for studying the dynamic behavior of molecules over time. galaxyproject.org These simulations can reveal the conformational landscape of this compound, identifying the most stable conformations and the flexibility of the molecule. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological and Material Properties

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a compound and its biological activity or material properties. wseas.comnih.gov For this compound, QSAR models can be developed to predict its potential as a dye, a drug intermediate, or its behavior in various material applications. nih.govnih.gov

The process involves calculating a set of molecular descriptors that encode the structural, electronic, and physicochemical properties of the molecule. nih.gov These descriptors can include lipophilicity, polarizability, and the number of hydrogen bond donors and acceptors. mdpi.com By correlating these descriptors with experimentally determined activities of a series of related compounds, a predictive model can be built. nih.gov For example, QSAR models have been successfully used to predict the toxicity and permeability of various organic compounds, which is relevant for assessing the potential applications and environmental impact of this compound. mdpi.com

Computational Mechanistic Studies of Chemical Transformations and Reaction Pathways

Computational chemistry provides invaluable tools for elucidating the mechanisms of chemical reactions. escholarship.org For this compound, this includes studying its synthesis and potential transformations. The synthesis of this compound involves the reaction of 1-chloro-4-nitrobenzene (B41953) with 2-methoxyethanol (B45455) in the presence of a base like potassium hydroxide (B78521) in a solvent such as DMSO. nih.gov

Computational studies can model the reaction pathway, identify transition states, and calculate activation energies, providing a detailed understanding of the reaction kinetics and thermodynamics. chemrxiv.org For instance, the reduction of the nitro group is a common transformation for nitroaromatic compounds. nih.gov Computational studies on nitrobenzene have shown that the reduction can proceed through different pathways, such as a direct route involving successive hydrogenation steps or a condensation route. nih.gov The specific pathway can depend on the catalyst used. nih.gov Similar computational approaches could be applied to understand the reactivity and potential transformations of the methoxyethoxy-substituted nitrobenzene.

Solvent Effects and Solvation Models in Computational Studies

The properties and reactivity of a molecule can be significantly influenced by the solvent in which it is dissolved. smf.mx Computational studies can account for these solvent effects using various solvation models. These models can be broadly categorized as implicit and explicit. rsc.org

Implicit solvent models, such as the Conductor-like Polarizable Continuum Model (CPCM), treat the solvent as a continuous medium with a specific dielectric constant. smf.mxsmf.mx This approach is computationally efficient and can capture the bulk electrostatic effects of the solvent. Studies on similar nitrobenzene derivatives have shown that the dipole moment and electronic properties can be significantly altered by the solvent environment. smf.mx

Explicit solvent models involve including a number of solvent molecules around the solute in the calculation. rsc.org This approach is more computationally intensive but can provide a more detailed picture of specific solute-solvent interactions, such as hydrogen bonding. For this compound, the oxygen atoms in the ether and nitro groups can act as hydrogen bond acceptors, and understanding these interactions is crucial for accurately predicting its behavior in protic solvents. nih.govrsc.org Hybrid implicit-explicit models can also be employed, where a few explicit solvent molecules are treated in the presence of an implicit solvent continuum. rsc.org

Applications in Advanced Organic Synthesis and Materials Science

Role as a Key Intermediate and Building Block in Complex Molecule Synthesis

1-(2-Methoxyethoxy)-4-nitrobenzene serves as a crucial intermediate and a versatile building block in the synthesis of elaborate organic molecules. The presence of distinct functional groups within its structure allows it to participate in a variety of chemical reactions. The electron-withdrawing nature of the nitro group and the flexible, solubilizing methoxyethoxy chain influence its reactivity.

The primary roles of its functional groups in synthesis include:

Reduction Reactions: The nitro group is readily reduced to an amino group (-NH2) using standard reducing agents like hydrogen gas with a palladium-on-carbon catalyst or iron in the presence of hydrochloric acid. This transformation is fundamental for creating aniline (B41778) derivatives, which are precursors to a vast array of more complex compounds.

Nucleophilic Aromatic Substitution: The methoxyethoxy group can be involved in substitution reactions, although the primary reaction site is often the activated benzene (B151609) ring. The nitro group activates the ring towards nucleophilic attack, facilitating the replacement of other substituents.

Ether Linkage Modification: The ether linkage itself can be a site for chemical modification, although this is less common than reactions involving the nitro group and the aromatic ring.

One common synthetic route to produce this intermediate involves the reaction of 1-chloro-4-nitrobenzene (B41953) with 2-methoxyethanol (B45455) in the presence of a base like potassium hydroxide (B78521). nih.gov This Williamson ether synthesis proceeds via a nucleophilic substitution mechanism, yielding the target compound. nih.gov

Precursor Development for Pharmaceutical and Agrochemical Compounds

Nitroaromatic compounds are established precursors for a wide range of pharmaceutical and agrochemical agents. nih.gov this compound, as an intermediate, holds potential in the development of new bioactive molecules. nih.govnih.gov The transformation of its nitro group into an amine is a key step in building more complex structures that may exhibit biological activity.

While specific pharmaceuticals or agrochemicals derived directly from this compound are not extensively documented in the provided literature, its classification as a nitroaromatic intermediate places it within the broader family of compounds used for such purposes. nih.gov For instance, the general class of nitrobenzene (B124822) derivatives is utilized in the synthesis of pesticides. nih.gov The structural motifs present in this compound are found in various biologically active molecules, suggesting its potential as a starting material in medicinal and agricultural chemistry research.

Design and Synthesis of Specialty Chemicals and Dyes

The structure of this compound makes it a valuable intermediate in the synthesis of specialty chemicals, particularly dyes. nih.govnih.gov The aromatic nitro compound is a precursor for creating substituted anilines, which are foundational components of many azo dyes and other colorants. industrialchemicals.gov.au The reduction of the nitro group to an amine yields 4-(2-methoxyethoxy)aniline (B1350914), a compound that can then undergo diazotization and coupling reactions to produce a wide variety of dyes with different colors and properties. The methoxyethoxy side chain can influence the solubility and light-fastness of the final dye product.

The synthesis of this precursor is straightforward. For example, reacting 1-chloro-4-nitrobenzene with 2-methoxyethanol in dimethyl sulfoxide (B87167) (DMSO) at 333 K yields this compound as a yellow solid in high yield. nih.gov This accessibility makes it an attractive building block for industrial applications in the dye and specialty chemical sectors.

Investigation of Electrochemical Properties in Energy Storage Systems

The electrochemical properties of nitrobenzene-based compounds are being actively investigated for their potential use in energy storage systems, particularly in nonaqueous organic redox flow batteries (NAORFBs). acs.orgdocumentsdelivered.com These batteries are promising for grid-scale energy storage due to their potential for high energy density and wide operating voltage windows. rsc.orgrsc.org

Nitrobenzene and its derivatives are considered promising low-cost and effective electroactive molecules for the anolyte (the negative electrolyte) in NAORFBs. acs.org In these systems, the anolyte must have a low reduction potential and exhibit high stability. purdue.edu Research has shown that pairing a nitrobenzene-based anolyte with a suitable catholyte can result in a flow battery with a high theoretical cell voltage. acs.org

For example, a flow battery using nitrobenzene as the anolyte and 2,5-di-tert-butyl-1-methoxy-4-(2'-methoxyethoxy)-benzene (DBMMB) as the catholyte demonstrated a high theoretical cell voltage of 2.2 V and a calculated energy density of 192 Wh L⁻¹. acs.org While this compound itself was not the specific anolyte in this study, the successful use of nitrobenzene highlights the potential of this class of compounds. The methoxyethoxy group in this compound could enhance solubility in the organic electrolytes used in these batteries, a key challenge in the development of NAORFBs. documentsdelivered.comrsc.org

For successful application in a redox flow battery, an electroactive material must demonstrate excellent electrochemical stability and favorable kinetics. documentsdelivered.com Investigations into nitrobenzene-based anolytes have shown promising results in this regard. In a charge-discharge cycling test, a battery with a nitrobenzene anolyte maintained a stable capacity retention of 99.5% per cycle over 100 cycles and achieved a 70% energy efficiency at a current density of 40 mA cm⁻². acs.org

Further studies on related liquid anolyte materials like 3-nitrotoluene (B166867) have also demonstrated high chemical stability and efficient mass- and charge-transfer kinetics. documentsdelivered.com These findings suggest that the nitrobenzene core is a robust platform for anolyte materials. Future investigations would need to specifically assess the electrochemical stability and reaction kinetics of this compound to determine its viability and performance characteristics as an anolyte component in NAORFB systems.

Biological Activities and Mechanistic Pathways

Molecular Interactions with Biological Targets and Macromolecules

The interaction of 1-(2-methoxyethoxy)-4-nitrobenzene with biological macromolecules is governed by its physicochemical properties. The molecule consists of a nitro-substituted benzene (B151609) ring attached to an asymmetric ethylene (B1197577) glycol ether chain. nih.gov The crystal structure of the compound reveals a synclinal conformation of the O—C—C—O chain and a nitro group that is coplanar with the benzene ring. nih.gov This planarity, along with the presence of electronegative oxygen and nitrogen atoms, facilitates various non-covalent interactions.

Key molecular interactions can include:

Hydrogen Bonding: The crystal structure of this compound is stabilized by intermolecular C—H⋯O hydrogen bonds. nih.gov Similar hydrogen bonding interactions can be anticipated with biological macromolecules, such as proteins and nucleic acids, which possess abundant hydrogen bond donors and acceptors.

Hydrophobic Interactions: The benzene ring provides a hydrophobic surface that can engage in van der Waals and π-π stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) within protein binding pockets.

Dipole-Dipole Interactions: The polarized nitro group and the ether linkages contribute to the molecule's dipole moment, enabling electrostatic interactions with polar residues on the surface of biological targets.

While specific molecular docking studies for this compound with explicit biological targets are not extensively reported in the available literature, the principles of molecular recognition suggest that these interactions would be crucial for its localization and potential biological effects. Computational modeling techniques, such as molecular docking, are valuable tools for predicting the binding modes and affinities of small molecules like this compound to the active sites of enzymes or receptor proteins. nih.govekb.eg

Enzymatic Biotransformation by Nitroreductases

A critical aspect of the biological activity of nitroaromatic compounds is their metabolism by nitroreductases. These enzymes, found in both bacteria and mammalian cells, catalyze the reduction of the nitro group. nih.govebi.ac.uk The biotransformation of this compound is expected to proceed through a similar pathway.

Nitroreductases are broadly classified into two types based on their sensitivity to oxygen:

Type I (Oxygen-Insensitive) Nitroreductases: These enzymes, typically found in bacteria like Escherichia coli, catalyze the two-electron reduction of the nitro group to a nitroso group, and subsequently to a hydroxylamine (B1172632). ebi.ac.ukresearchgate.net This process occurs via a ping-pong mechanism and can utilize either NADH or NADPH as a reducing equivalent. ebi.ac.uk

Type II (Oxygen-Sensitive) Nitroreductases: These enzymes catalyze a single-electron reduction, forming a nitro anion radical. In the presence of oxygen, this radical can be re-oxidized back to the parent nitro compound, generating superoxide (B77818) radicals in a futile cycle. nih.gov

The reduction of nitrobenzenes by nitroreductases has been well-documented. For instance, nitrobenzene (B124822) nitroreductase from Pseudomonas pseudoalcaligenes JS45 has been shown to reduce nitrobenzene to hydroxylaminobenzene. rsc.org Studies on various para-substituted nitrobenzene derivatives have indicated that the rate of reduction is influenced by the electronic properties of the substituents. researchgate.net The presence of the methoxyethoxy group in this compound would likely influence its substrate specificity and the kinetics of its reduction by different nitroreductases.

Generation and Role of Reactive Intermediates in Biological Systems

The enzymatic reduction of this compound by nitroreductases leads to the formation of reactive intermediates that are central to its biological effects. The primary products of this biotransformation are the corresponding nitroso and hydroxylamine derivatives. nih.govcdc.gov

The key reactive intermediates and their roles include:

Nitrosobenzene (B162901) derivative: The initial two-electron reduction product. While it can be an intermediate, some nitroreductases rapidly reduce it further. rsc.org

Hydroxylamine derivative (phenylhydroxylamine derivative): This is a key metabolite and a potent electrophile. Hydroxylamines can covalently bind to cellular macromolecules, including proteins and DNA, leading to cellular damage and genotoxicity. nih.govcdc.gov The formation of this intermediate is often the basis for the cytotoxic effects of many nitroaromatic compounds.

Nitro anion radical: Formed by one-electron reduction, particularly by Type II nitroreductases. As mentioned, this radical can participate in redox cycling, leading to the production of reactive oxygen species (ROS) like superoxide, which can cause oxidative stress and damage to cellular components. nih.govcdc.gov

The fragmentation of the hydroxylamine intermediate can also lead to the formation of highly reactive nitrenium ions, which are potent electrophiles that readily react with nucleophilic sites on cellular macromolecules. The stability and reactivity of these intermediates are influenced by the substituents on the benzene ring. amazonaws.com

Development of Targeted Therapeutic Agents and Delivery Systems

The unique chemistry of nitroaromatic compounds, particularly their bioreductive activation, has been exploited in the design of targeted therapeutic agents. This compound, as a nitroaromatic building block, holds potential in this area. nih.govfrontiersin.org

Covalent Binding Strategies for Protein Modification in Drug Delivery

The generation of reactive electrophilic intermediates from this compound upon reduction offers a strategy for the covalent modification of proteins. This principle is the foundation of "suicide inhibitors" and other covalent modifiers in drug design. The hydroxylamine metabolite, being electrophilic, can form covalent adducts with nucleophilic amino acid residues (e.g., cysteine, lysine, histidine) in the active site of a target protein, leading to irreversible inhibition.

This strategy can be harnessed for targeted drug delivery. For instance, a non-toxic prodrug containing the this compound moiety could be designed to be selectively activated by nitroreductases that are overexpressed in a specific disease state, such as in hypoxic tumor environments or by certain bacteria. Upon activation, the generated reactive intermediate would covalently bind to and inhibit a crucial protein in the target cells, minimizing off-target effects.

Research on Epidermal Growth Factor Receptor (EGFR) Inhibitors

The epidermal growth factor receptor (EGFR) is a well-established target in cancer therapy, and small-molecule tyrosine kinase inhibitors (TKIs) are a major class of drugs targeting this receptor. nih.govmdpi.com While there is no direct literature evidence of this compound being used in the synthesis of currently approved EGFR inhibitors, its structural features suggest its potential as a precursor or fragment in the design of new inhibitors.

Nitroaromatic compounds are versatile building blocks in organic synthesis. frontiersin.org The nitro group can be readily transformed into an amino group, which is a common functional group in many EGFR inhibitors, often involved in hydrogen bonding interactions within the ATP-binding site of the kinase domain. nih.govdovepress.com The synthesis of various heterocyclic compounds with EGFR inhibitory activity often starts from substituted anilines, which can be derived from the reduction of corresponding nitrobenzenes.

Therefore, this compound could serve as a starting material for the synthesis of more complex molecules designed to target EGFR. The methoxyethoxy side chain could be modified to optimize pharmacokinetic properties or to introduce additional interactions with the receptor.

Environmental Fate and Bioremediation Studies

Photolytic Degradation Processes in Aqueous and Atmospheric Environments

Nitroaromatic compounds are known to undergo photochemical nucleophilic substitution. For instance, 4-nitroanisole (B1192098) in aqueous solutions can be transformed into products like 4-methoxyphenol (B1676288) and 4-nitrophenol (B140041) upon exposure to light. The efficiency of this process is described by the quantum yield, which is the number of molecules undergoing a specific reaction for each photon absorbed. The specific quantum yield and the rate of photolysis for 1-(2-Methoxyethoxy)-4-nitrobenzene have not been experimentally determined. However, the presence of the nitro group and the aromatic ring suggests a susceptibility to photodegradation.

In the atmosphere, nitroaromatic compounds can be degraded by reacting with hydroxyl radicals (•OH), a key oxidant in the troposphere. The rate of this reaction is a critical factor in determining the atmospheric lifetime of the compound. While no specific atmospheric degradation data for this compound were found, it is expected to participate in such reactions.

Microbial Degradation Pathways and Biotransformation Mechanisms

Microbial degradation is a key mechanism for the removal of organic pollutants from the environment. Bacteria, fungi, and other microorganisms have evolved diverse enzymatic systems to break down complex synthetic compounds. The degradation of this compound is expected to proceed through pathways similar to those observed for other nitroaromatic compounds, particularly those with ether linkages.

Aerobic Biotransformation Mechanisms (e.g., Dioxygenation, Monooxygenation)

Under aerobic conditions, the initial attack on the aromatic ring of nitroaromatic compounds is often catalyzed by oxygenase enzymes, such as dioxygenases and monooxygenases. These enzymes incorporate one or two atoms of molecular oxygen into the substrate, leading to the destabilization and eventual cleavage of the aromatic ring.

For the analogous compound, 4-nitroanisole, aerobic degradation is initiated by an O-demethylation reaction, yielding 4-nitrophenol. nih.govnih.gov This initial step is catalyzed by a three-component cytochrome P450 system in Rhodococcus sp. strain JS3073. nih.gov The resulting 4-nitrophenol is then further degraded, typically through the action of a monooxygenase that converts it to 4-nitrocatechol, followed by ring cleavage. nih.govnih.gov It is highly probable that the aerobic degradation of this compound follows a similar initial step, involving the cleavage of the ether bond to form 4-nitrophenol and 2-methoxyethanol (B45455).

| Enzyme System | Organism | Function | Reference |

| Cytochrome P450 System | Rhodococcus sp. strain JS3073 | O-demethylation of 4-nitroanisole to 4-nitrophenol | nih.gov |

| Monooxygenase | Rhodococcus species | Hydroxylation of 4-nitrophenol to 4-nitrocatechol | nih.gov |

Reductive Biotransformation Pathways

Under anaerobic conditions, the primary route of biotransformation for nitroaromatic compounds involves the reduction of the nitro group (-NO2) to an amino group (-NH2). This reduction proceeds through a series of intermediates, including nitroso (-NO) and hydroxylamino (-NHOH) derivatives. This process is catalyzed by nitroreductase enzymes, which are widespread in anaerobic bacteria.

While specific studies on the anaerobic degradation of this compound are scarce, research on 4-nitroanisole indicates that reductive transformation is its primary fate in anaerobic environments. sjtu.edu.cn The reduction of the nitro group to form 4-aminoanisole is a key step. However, this can sometimes lead to the formation of more toxic and persistent azo compounds through the condensation of the nitroso and amino intermediates. sjtu.edu.cn

The table below outlines the general reductive biotransformation pathway for nitroaromatic compounds.

| Transformation Step | Intermediate Compound | Enzymatic Catalyst (General) |

| Nitro Reduction | Nitrosoaromatic | Nitroreductase |

| Nitroso Reduction | Hydroxylaminoaromatic | Nitroreductase |

| Hydroxylamino Reduction | Aminoaromatic | Nitroreductase |

Persistence and Metabolite Identification in Environmental Systems

The persistence of a chemical in the environment is determined by the rates of the various degradation processes it undergoes. For this compound, its persistence will depend on factors such as sunlight intensity, the presence and activity of competent microbial populations, and the prevailing environmental conditions (e.g., aerobic vs. anaerobic).

Under anaerobic conditions, the primary metabolite would be the corresponding amine, 1-(2-Methoxyethoxy)-4-aminobenzene . However, the potential for the formation of more complex and potentially more toxic azo compounds from the condensation of reactive intermediates exists. sjtu.edu.cn

The following table summarizes the key identified and potential metabolites of this compound based on the degradation of analogous compounds.

| Degradation Condition | Potential Metabolite | Reference (for analogous compound) |

| Aerobic | 4-Nitrophenol | nih.govnih.gov |

| Aerobic | 2-Methoxyethanol | Inferred |

| Aerobic (from 4-nitrophenol) | 4-Nitrocatechol | nih.gov |

| Anaerobic | 1-(2-Methoxyethoxy)-4-aminobenzene | Inferred |

| Anaerobic (potential) | Azo compounds | sjtu.edu.cn |

Q & A

Basic Questions

Q. What are the established synthetic routes for 1-(2-Methoxyethoxy)-4-nitrobenzene, and how are reaction conditions optimized for yield and purity?

- Methodology : The compound is typically synthesized via nucleophilic substitution or Williamson ether synthesis. For example, reacting 4-nitrophenol with 2-methoxyethyl bromide under basic conditions (e.g., K₂CO₃ in acetone) at reflux (60–80°C) yields the product. Optimization involves controlling stoichiometry (1:1.2 molar ratio of phenol to alkylating agent), reaction time (6–12 hr), and purification via column chromatography (silica gel, hexane/ethyl acetate eluent) .

- Data : Crystallographic studies confirm the product’s structure, with a synclinal conformation of the O–C–C–O chain (torsion angle ≈ 70°) .

Q. How is the molecular structure of this compound characterized experimentally?

- Techniques : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key parameters include:

| Parameter | Value |

|---|---|

| Crystal system | Orthorhombic |

| Space group | Pna2₁ |

| Unit cell dimensions | a = 11.280 Å, b = 20.430 Å, c = 4.108 Å |

| Hydrogen bonding | C–H⋯O interactions stabilize the lattice . |

- Complementary methods: NMR (¹H/¹³C), FT-IR (C–O–C stretch at 1120 cm⁻¹), and high-resolution mass spectrometry (HRMS) .

Q. What are the stability and storage guidelines for this compound in laboratory settings?

- Handling : Store at 2–8°C in amber vials under inert gas (N₂/Ar). Avoid prolonged exposure to light or moisture, as the nitro group is susceptible to hydrolysis under acidic/basic conditions (pH <5 or >9) .

- Safety : Use PPE (gloves, goggles) and local exhaust ventilation. Spills should be neutralized with inert adsorbents (e.g., vermiculite) .

Advanced Research Questions

Q. How do substituents on the benzene ring influence the reactivity of this compound in cross-coupling reactions?

- Mechanistic Insight : The electron-withdrawing nitro group activates the ring for electrophilic substitution at the meta position. Comparative studies with analogs (e.g., 1-(2-Chloroethoxy)-4-nitrobenzene, CAS 3383-72-0) show halogen substituents enhance reactivity in Ullmann or Suzuki couplings due to improved leaving-group ability .

- Methodology : Monitor reactions via HPLC-MS and optimize catalyst systems (e.g., Pd(PPh₃)₄ for Suzuki couplings) in anhydrous THF at 80°C .

Q. Can computational modeling predict the crystalline packing and dipole interactions of this compound?

- Approach : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) correlate with SCXRD data to model dipole moments. The nitro and methoxyethoxy groups create a net dipole of ~4.2 D, influencing crystal packing via C–H⋯O interactions .

- Validation : Hirshfeld surface analysis quantifies intermolecular contacts (e.g., O⋯H interactions contribute 22% to crystal stabilization) .

Q. What strategies resolve contradictions in reported bioactivity data for nitroaromatic derivatives like this compound?

- Case Study : Discrepancies in antimicrobial efficacy (e.g., E. coli vs. S. aureus) arise from assay variability (broth microdilution vs. disk diffusion). Standardize protocols using CLSI guidelines and validate via dose-response curves (IC₅₀) .

- Data Triangulation : Cross-reference results with structural analogs (e.g., 1-(3-Methoxy-4-(2-methoxyethoxy)phenyl)ethanone) to isolate substituent effects .

Q. How can AI-driven retrosynthesis tools improve the design of novel derivatives?

- Platforms : Tools like Pistachio and Reaxys prioritize feasible routes by mining reaction databases. For example, replacing the methoxyethoxy group with ethynyl (via Sonogashira coupling) is predicted with >85% plausibility .

- Validation : Compare predicted routes with experimental outcomes using metrics like atom economy and step efficiency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.